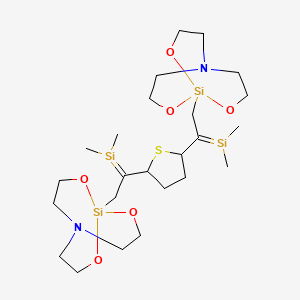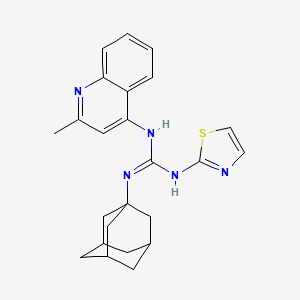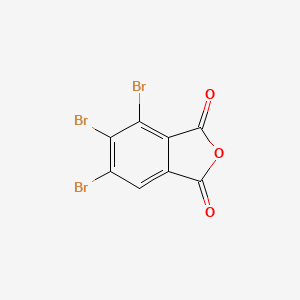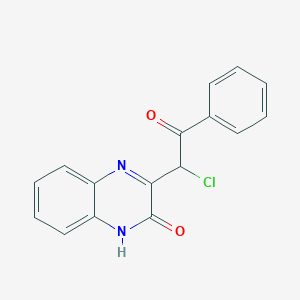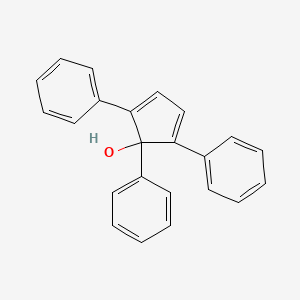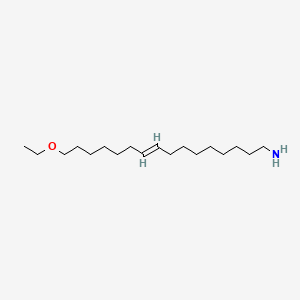
(E)-16-ethoxyhexadec-9-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-16-ethoxyhexadec-9-en-1-amine is an organic compound characterized by a long hydrocarbon chain with an ethoxy group and an amine group The compound’s structure includes a double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-ethoxyhexadec-9-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadec-9-en-1-ol and ethyl iodide.
Formation of Ethoxy Group: The first step involves the formation of the ethoxy group by reacting hexadec-9-en-1-ol with ethyl iodide in the presence of a base like sodium hydride.
Introduction of Amine Group: The next step involves the introduction of the amine group. This can be achieved by reacting the intermediate product with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-16-ethoxyhexadec-9-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated amine.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated amines.
Wissenschaftliche Forschungsanwendungen
(E)-16-ethoxyhexadec-9-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-16-ethoxyhexadec-9-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-16-methoxyhexadec-9-en-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-16-ethoxyhexadec-9-en-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
(Z)-16-ethoxyhexadec-9-en-1-amine: Similar structure but with the Z-configuration of the double bond.
Uniqueness
(E)-16-ethoxyhexadec-9-en-1-amine is unique due to its specific combination of functional groups and the E-configuration of the double bond. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C18H37NO |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
(E)-16-ethoxyhexadec-9-en-1-amine |
InChI |
InChI=1S/C18H37NO/c1-2-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h4,6H,2-3,5,7-19H2,1H3/b6-4+ |
InChI-Schlüssel |
OOBSUSUFVSSVFU-GQCTYLIASA-N |
Isomerische SMILES |
CCOCCCCCC/C=C/CCCCCCCCN |
Kanonische SMILES |
CCOCCCCCCC=CCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


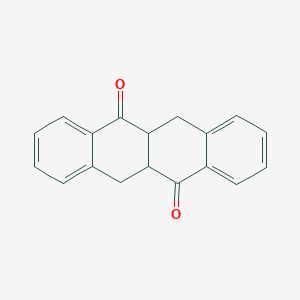


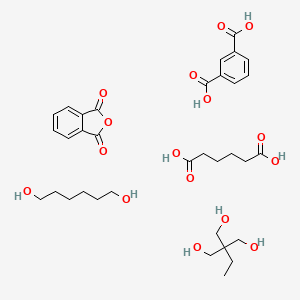
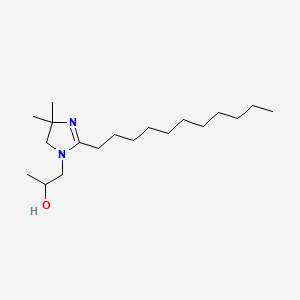
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
